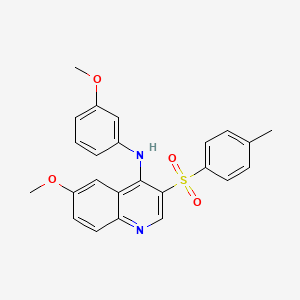

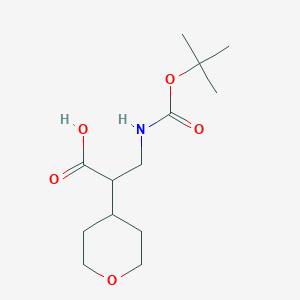

6-methoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions aimed at introducing specific functional groups that confer desired chemical and biological properties. A common approach is the halogenated hydrocarbon amination reaction, which has been applied to synthesize various quinoline derivatives with potent biological activities. For instance, a similar compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was synthesized through structure-activity relationship studies, resulting in a potent apoptosis inducer with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which is crucial for their biological activity. Advanced techniques such as X-ray diffraction and NMR spectroscopy are often used to elucidate the structure of these compounds. For example, the single-crystal structure of a related compound was determined, revealing intricate details about the molecular arrangement and interactions (Cai Zhi, 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including amination, halogenation, and nitration, allowing for the introduction of different functional groups. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of the compounds. A study demonstrated the synthesis of a quinoline derivative through reductive amination of Schiff's bases, highlighting the versatility of these compounds in chemical synthesis (Zlatoidský & Gabos, 2009).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituted groups. These properties are crucial for the compound's application in drug formulation and delivery. Studies on compounds like 6-methoxy-4-quinolone have revealed strong fluorescence in a wide pH range of aqueous media, indicative of their potential use as fluorescent labeling reagents (Hirano et al., 2004).

Applications De Recherche Scientifique

Anticancer Potential

Research on similar compounds, like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrates potent apoptosis-inducing capabilities, suggesting potential anticancer applications. These compounds have shown efficacy in cell-based assays and animal models, including human breast cancer and other xenograft models, indicating a promising direction for developing anticancer therapies. The ability to penetrate the blood-brain barrier enhances their therapeutic potential for treating cancers within the central nervous system (Sirisoma et al., 2009).

Fluorescence Labeling Applications

6-Methoxy-4-quinolone derivatives, including those related to 6-methoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine, exhibit strong fluorescence properties, making them valuable in biomedical analysis. These compounds demonstrate strong fluorescence across a wide pH range and are stable under various conditions, suggesting their utility as fluorescent labeling reagents. This characteristic can be particularly beneficial in the development of sensitive detection methods for various biological and chemical analyses (Hirano et al., 2004).

Tubulin Polymerization Inhibition

Compounds structurally related to 6-methoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine, such as methoxy-substituted 3-formyl-2-phenylindoles, have been studied for their ability to inhibit tubulin polymerization, a key process in cell division. This action suggests a potential therapeutic application in cancer treatment, as inhibiting tubulin polymerization can disrupt the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis (Gastpar et al., 1998).

Propriétés

IUPAC Name |

6-methoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-16-7-10-20(11-8-16)31(27,28)23-15-25-22-12-9-19(30-3)14-21(22)24(23)26-17-5-4-6-18(13-17)29-2/h4-15H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXKLIQUDUGKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)

![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)

![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)